Kynurenine sulfate

Descripción general

Descripción

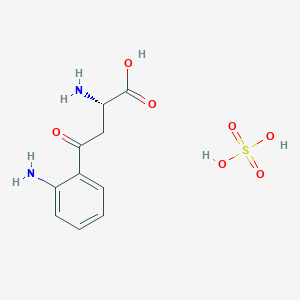

Kynurenine sulfate is a useful research compound. Its molecular formula is C10H14N2O7S and its molecular weight is 306.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurobiological Applications

Kynurenine sulfate has been studied extensively for its effects on the central nervous system (CNS). Research indicates that systemic administration of KYNs can influence synaptic transmission and behavior.

Behavioral Effects

- Study Findings : A study on C57Bl/6j mice demonstrated that low doses of KYNs led to hypoactivity and spatial working memory deficits, while higher doses exhibited neuroprotective effects .

- Mechanism : The elevation of kynurenic acid (KYNA), a downstream metabolite, is believed to mediate these behavioral changes by modulating neurotransmission.

| Dose of KYNs (mg/bwkg) | Behavioral Outcome |

|---|---|

| 300 | Increased movement velocity |

| Low (exact value not specified) | Hypoactivity and memory deficits |

Immunological Applications

Kynurenine plays a vital role in immune regulation. Its immunosuppressive properties have been explored in various inflammatory conditions.

Colitis Model

- Study Findings : In a model of 2,4,6-trinitrobenzene sulfate-induced colitis, administration of kynurenine resulted in increased regulatory T cells and upregulation of anti-inflammatory cytokines like TGF-β and IL-10 .

- Implication : This suggests that kynurenine may have therapeutic potential in managing inflammatory bowel diseases.

| Cytokine | Expression Change |

|---|---|

| TGF-β | Upregulated |

| IL-10 | Upregulated |

Cardiovascular Applications

This compound has also been implicated in cardiovascular health, particularly in regulating blood pressure and vascular function.

Vasodilatory Effects

- Study Findings : KYNs have been shown to decrease blood pressure in spontaneously hypertensive rats and promote arterial relaxation through activation of adenylate cyclase pathways .

- Mechanism : This vasodilatory effect is independent of the endothelium and involves signaling pathways similar to those activated by nitric oxide.

| Effect | Observed Result |

|---|---|

| Blood Pressure | Decreased |

| Arterial Contraction | Inhibited |

Cognitive Impairment Research

Recent studies have linked kynurenine pathway metabolites to cognitive deficits induced by environmental toxins such as lead (Pb²⁺).

Lead Toxicity Study

- Findings : Elevated levels of KYNA were correlated with cognitive impairments in adult mice exposed to Pb²⁺. This suggests that modulation of the kynurenine pathway could be a therapeutic target for cognitive dysfunction caused by environmental toxins .

| Condition | KYNA Level Change |

|---|---|

| Pb²⁺ Exposure | Increased |

Case Studies and Insights

- Neuroprotection : High-dose KYNs administration has shown promise in neuroprotection against neurodegenerative diseases by modulating excitotoxicity through KYNA elevation.

- Immune Modulation : The immunosuppressive role of kynurenine highlights its potential as a therapeutic agent in autoimmune diseases and inflammatory conditions.

- Cardiovascular Health : KYNs' ability to induce vasodilation presents opportunities for developing treatments for hypertension and related cardiovascular disorders.

Propiedades

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.